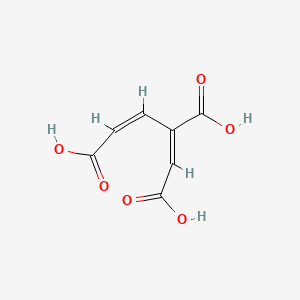

3-Oxalomalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

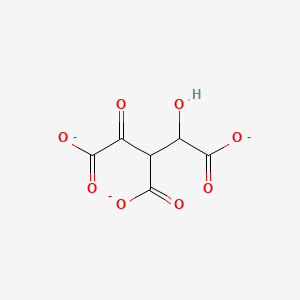

3-oxalomalate(3-) is a tricarboxylic acid trianion that is the conjugate base of 3-oxalomalic acid. It is a conjugate base of a 3-oxalomalic acid.

Wissenschaftliche Forschungsanwendungen

1. Role in Iron Metabolism Regulation

3-Oxalomalate (OMA) has been identified as a competitive inhibitor of aconitase and influences the RNA-binding activity of iron-regulatory proteins (IRP1 and IRP2). This affects the post-transcriptional expression of proteins involved in iron metabolism. OMA's interaction with IRP1 and IRP2 significantly decreases their binding activity, thereby modulating iron metabolism (Festa, Colonna, Pietropaolo, & Ruffo, 2000).

2. Inhibition of Aconitate Hydratase

OMA demonstrates a strong inhibitory effect on aconitate hydratase, an enzyme critical in the citric acid cycle. This inhibition impacts the metabolism of citrate and cis-aconitate in rat liver mitochondria. OMA also exhibits competitive inhibition when added with citrate, highlighting its role in metabolic regulation (Adinolfi, Guarriera-Bobyleva, Olezza, & Ruffo, 1971).

3. Impact on Lipid Metabolism and Antioxidant Defense

OMA, as a competitive inhibitor of NADP+-specific isocitrate dehydrogenase (ID2), influences lipid metabolism and the cellular defense system. In vivo studies on rats show that OMA can significantly lower plasma leptin concentration, plasma and hepatic triglyceride levels, and adipocyte lipoprotein lipase activity, suggesting its role in regulating fat accumulation and lipid metabolism (Jung, Kwon, Park, Huh, Lee, & Choi, 2003).

4. Regulatory Role in Apoptosis Induced by Heat Shock

OMA's inhibition of NADP+-dependent isocitrate dehydrogenase (ICDH) plays a significant role in regulating apoptosis induced by heat shock. This is primarily through the maintenance of cellular redox status. The study indicates that ICDH, and by extension OMA's influence on it, is vital in controlling apoptotic parameters and mitochondrial function during heat shock conditions (Kim & Park, 2005).

5. Effects on Pre-adipocytes Development and Differentiation

OMA impacts the growth and differentiation of 3T3-L1 pre-adipocytes. It inhibits cellular growth, accelerates differentiation into adipocytes, and enhances the synthesis of fatty acids and proteins. Additionally, OMA increases the translation of ferritin mRNA, suggesting its potential role in cellular differentiation and metabolism (Festa, Pietropaolo, & Ruffo, 2002).

6. Potential in Cancer Therapy

OMA shows promising results in reducing tumor progression in melanoma through ROS-dependent proapoptotic and antiangiogenic effects. Targeting IDH enzymes, OMA suppresses melanoma growth, activates p53-mediated apoptosis, and reduces the expression of vascular endothelial growth factor. These findings suggest OMA's potential as a candidate drug for melanoma skin cancer therapy (Kim et al., 2019).

Eigenschaften

Molekularformel |

C6H3O8-3 |

|---|---|

Molekulargewicht |

203.08 g/mol |

IUPAC-Name |

1-hydroxy-3-oxopropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14)/p-3 |

InChI-Schlüssel |

YILAUJBAPQXZGM-UHFFFAOYSA-K |

SMILES |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-] |

Kanonische SMILES |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-] |

Synonyme |

oxalomalate oxalomalic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

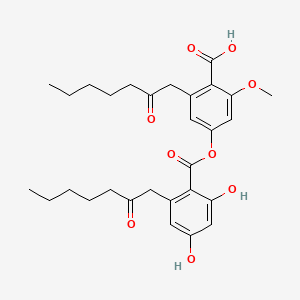

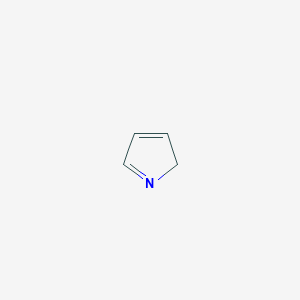

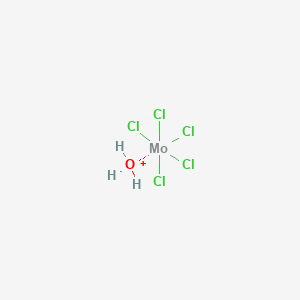

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid](/img/structure/B1238305.png)

![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B1238312.png)

![2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1238313.png)

![1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1238314.png)

![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester](/img/structure/B1238318.png)

![methyl (1R,14R,15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1238321.png)